molecular formula C17H17N3O3S B2922654 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide CAS No. 2034279-81-5

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide

Cat. No.: B2922654
CAS No.: 2034279-81-5
M. Wt: 343.4
InChI Key: JRAJQSNLGFXQSD-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide is a synthetic organic compound with potential applications in various scientific fields. This compound belongs to the class of thienopyrimidine derivatives and exhibits significant biological and chemical properties that make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide typically begins with the appropriate thienopyrimidine precursor.

  • Reactions: : Key reactions include amide bond formation, oxidation, and various substitution reactions. Commonly employed conditions may involve the use of catalysts, specific solvents, and controlled temperatures to optimize yields.

  • Industrial Production: : In an industrial context, large-scale production may utilize flow chemistry techniques for efficient and reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : It can also be reduced under specific conditions, yielding different reduced forms.

  • Substitution: : Substitution reactions, particularly involving the aromatic phenyl ring, are significant for modifying the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

  • Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in suitable solvents.

  • Substitution: : Various halogens, alkyl, or acyl groups can be introduced using reagents like halides, alkylating agents, or acyl chlorides.

Major Products

  • Oxidized Derivatives: : These may include hydroxylated or carboxylated products.

  • Reduced Forms: : Products from reduction reactions often involve the addition of hydrogen atoms to the parent compound.

  • Substituted Compounds: : Various derivatives with modified aromatic or aliphatic groups.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide has numerous applications:

  • Chemistry: : Used as an intermediate in organic synthesis, aiding the development of new compounds.

  • Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

  • Medicine: : Explored for therapeutic potential, especially in targeting specific diseases or conditions.

  • Industry: : Utilized in the development of novel materials or as a component in various industrial processes.

Mechanism of Action

This compound exerts its effects primarily through interactions with specific molecular targets:

  • Molecular Targets: : These might include enzymes, receptors, or other biomolecules that are crucial for its biological activity.

  • Pathways: : The compound can modulate specific biochemical pathways, affecting cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylpropanamide: : Similar structure with a methyl group instead of a phenyl group.

  • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-ethylpropanamide: : Contains an ethyl group in place of the phenyl group.

Uniqueness

The presence of the phenyl group in N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.

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Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11(12-5-3-2-4-6-12)15(21)18-8-9-20-16(22)14-13(7-10-24-14)19-17(20)23/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAJQSNLGFXQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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